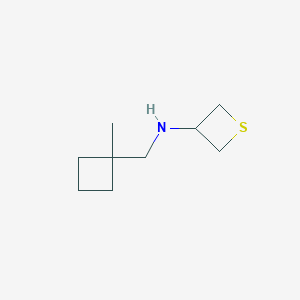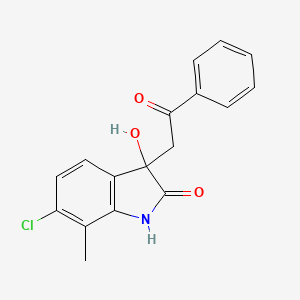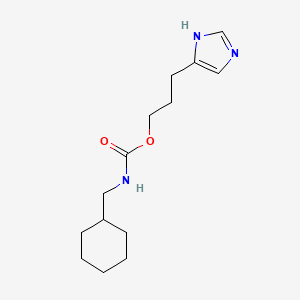![molecular formula C22H13ClN2S B12930474 4-([1,1'-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B12930474.png)
4-([1,1'-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-([1,1’-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and are widely studied in medicinal chemistry due to their structural similarity to purines, which are essential components of DNA and RNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the Gewald reaction, followed by Dieckmann cyclization and Krapcho decarboxylation . These reactions require specific conditions such as controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters precisely. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Aplicaciones Científicas De Investigación
4-([1,1’-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. It can inhibit enzymes like protein kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, the compound can disrupt cellular processes, leading to effects such as apoptosis (programmed cell death) in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-d]pyrimidine: Known for its anticancer and antiviral activities.
Benzo[4,5]thieno[3,2-d]pyrimidine: Studied for its potential as a kinase inhibitor.
2-Chlorobenzo[4,5]thieno[3,2-d]pyrimidine: Investigated for its antibacterial properties
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-2-chlorobenzo[4,5]thieno
Propiedades
Fórmula molecular |
C22H13ClN2S |
|---|---|
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
2-chloro-4-(4-phenylphenyl)-[1]benzothiolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C22H13ClN2S/c23-22-24-19(21-20(25-22)17-8-4-5-9-18(17)26-21)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
Clave InChI |
KZBGTTBBPWIMOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC4=C3SC5=CC=CC=C54)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


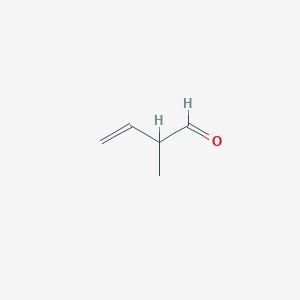

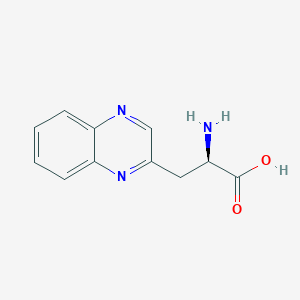

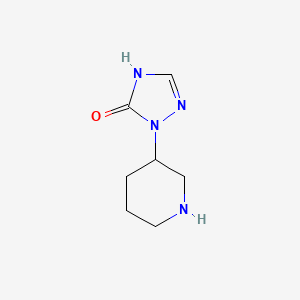
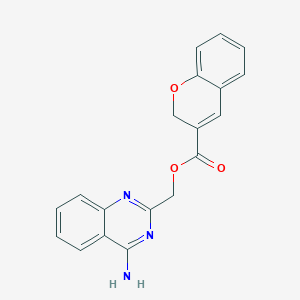
![(4R)-tert-Butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12930425.png)
![1-{[4-(Propan-2-yl)phenyl]methyl}-1H-benzimidazol-2-amine](/img/structure/B12930429.png)
